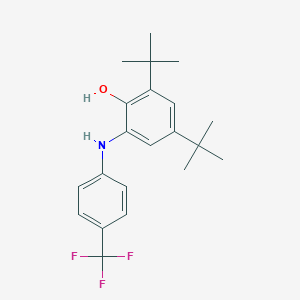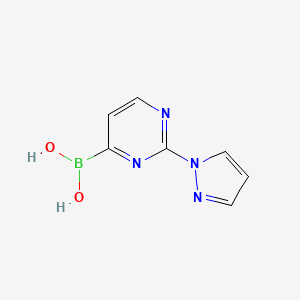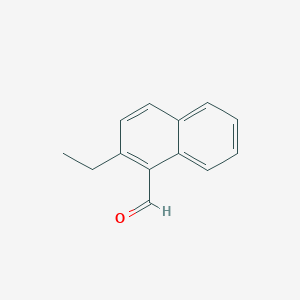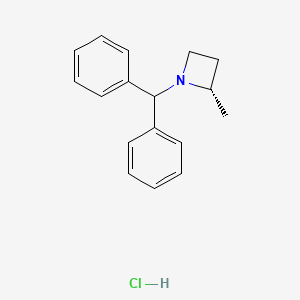
(S)-1-Benzhydryl-2-methylazetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Benzhydryl-2-methylazetidine hydrochloride is a chiral compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a benzhydryl group attached to a 2-methylazetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzhydryl-2-methylazetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via nucleophilic substitution reactions.
Resolution of Enantiomers: The chiral center is resolved using chiral catalysts or chiral resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Benzhydryl-2-methylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-1-Benzhydryl-2-methylazetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-1-Benzhydryl-2-methylazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
®-1-Benzhydryl-2-methylazetidine hydrochloride: The enantiomer of the (S)-form, with different biological activity.
1-Benzhydryl-2-methylpyrrolidine hydrochloride: A structurally similar compound with a pyrrolidine ring instead of an azetidine ring.
1-Benzhydryl-2-methylpiperidine hydrochloride: Another similar compound with a piperidine ring.
Uniqueness
(S)-1-Benzhydryl-2-methylazetidine hydrochloride is unique due to its specific chiral configuration and the presence of the azetidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H20ClN |
|---|---|
Peso molecular |
273.8 g/mol |
Nombre IUPAC |
(2S)-1-benzhydryl-2-methylazetidine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-14-12-13-18(14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16;/h2-11,14,17H,12-13H2,1H3;1H/t14-;/m0./s1 |
Clave InChI |
PEYPLHPENYMPOM-UQKRIMTDSA-N |
SMILES isomérico |
C[C@H]1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canónico |
CC1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide](/img/structure/B14011989.png)


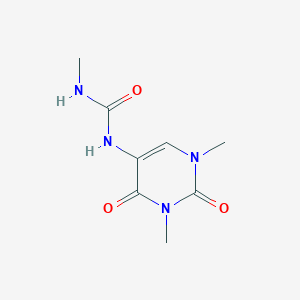
![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)
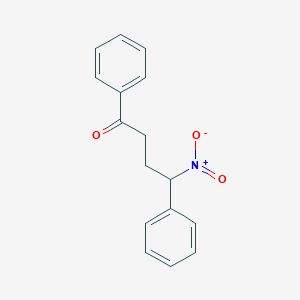
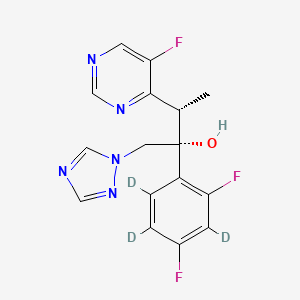
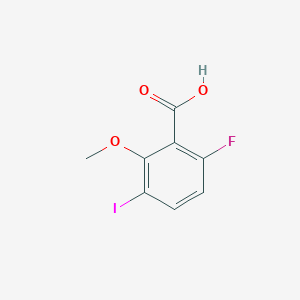
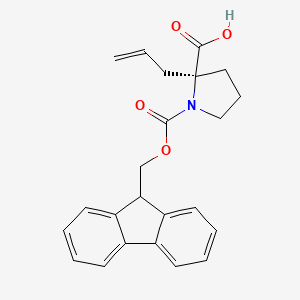

![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
